molecular formula C8H10N2O2 B15247449 1-(3-Amino-4-methoxypyridin-2-YL)ethanone

1-(3-Amino-4-methoxypyridin-2-YL)ethanone

Cat. No.: B15247449
M. Wt: 166.18 g/mol
InChI Key: LXECMPLGMVKMJH-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methoxypyridin-2-yl)ethanone is a pyridine-derived compound featuring an ethanone (acetyl) group at position 2, an amino (-NH₂) group at position 3, and a methoxy (-OCH₃) group at position 4 of the pyridine ring. The amino and methoxy groups likely enhance solubility and intermolecular interactions, making it a candidate for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(3-amino-4-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-7(9)6(12-2)3-4-10-8/h3-4H,9H2,1-2H3

InChI Key

LXECMPLGMVKMJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1N)OC

Origin of Product

United States

Preparation Methods

Stille Coupling-Based Synthesis

The Stille cross-coupling reaction has been adapted for synthesizing pyridine derivatives with acetyl substituents. A patent describing the synthesis of 1-(4-aminopyridin-2-yl)ethanone provides a foundational framework. For the target compound, the route involves:

  • Starting Material : 2-Chloro-3-nitro-4-methoxypyridine.
  • Stille Coupling : Reaction with tributyl(1-ethoxyethylene)tin in the presence of Pd(PPh₃)₂Cl₂ in DMF at 85°C under argon, yielding 1-(3-nitro-4-methoxypyridin-2-yl)ethanone.
  • Nitro Reduction : Catalytic hydrogenation using Pd/C in methanol to reduce the nitro group to an amine.

Key Data :

Step Conditions Yield
Stille Coupling 85°C, 3 h, Pd(PPh₃)₂Cl₂ (0.03 eq) 99%
Nitro Reduction Pd/C, H₂, methanol, overnight 89.5%

This method’s efficiency hinges on the regioselective introduction of the acetyl group and the stability of the methoxy substituent under coupling conditions.

Nucleophilic Aromatic Substitution

An alternative approach involves nucleophilic displacement of a halogen atom by an amine. For example:

  • Starting Material : 2-Acetyl-3-chloro-4-methoxypyridine.
  • Ammonolysis : Reaction with aqueous or alcoholic ammonia under high pressure/temperature to substitute chlorine with an amine group.

Challenges :

  • Competing hydrolysis of the acetyl group under basic conditions.
  • Limited commercial availability of substituted pyridine precursors.

Cyclocondensation Strategies

Pyridine ring formation via Hantzsch or related cyclization reactions offers a route to build the core structure with pre-installed substituents. For instance:

  • Diketone Intermediate : Condensation of 3-amino-4-methoxy-2-pyridinecarboxaldehyde with acetylacetone.
  • Cyclization : Acid- or base-catalyzed ring closure.

Limitations :

  • Poor regioselectivity in unsymmetrical diketones.
  • Requires protection/deprotection of the amine group during synthesis.

Industrial-Scale Synthesis and Continuous Flow Reactors

Recent advances highlight the use of continuous flow reactors for multi-step syntheses. VulcanChem reports that industrial production of analogous compounds employs flow systems to enhance yield and reduce byproducts. Key advantages include:

  • Improved Heat/Mass Transfer : Critical for exothermic reactions like Stille couplings.
  • Scalability : Reduced reaction times (e.g., from hours to minutes).

Reaction Optimization and Catalytic Systems

Catalyst Screening

The choice of catalyst significantly impacts yield and selectivity:

Catalyst Role Efficiency
Pd(PPh₃)₂Cl₂ Cross-coupling High (99%)
InCl₃ Cyclization (unrelated) 95%
Pd/C Hydrogenation 89.5%

Ultrasound irradiation, as demonstrated in pyrazole syntheses, could potentially accelerate steps like nitro reduction or cyclization.

Solvent and Temperature Effects

  • DMF vs. NMP : DMF provides higher yields in Stille couplings (99% vs. 58% in NMP).
  • Temperature : Optimal nitro reduction occurs at 25–40°C; higher temperatures risk acetyl group degradation.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The methoxy group’s directing effects complicate functionalization. Strategies include:

  • Protecting Groups : Temporary protection of the amine during acetyl introduction.
  • Directed Ortho-Metalation : Using lithium amides to guide substituent placement.

Byproduct Formation

  • Hydrolysis Byproducts : Minimized by avoiding aqueous conditions during Stille coupling.
  • Over-Reduction : Controlled hydrogen pressure prevents excessive reduction of the acetyl group.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-methoxypyridin-2-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-methoxypyridin-2-YL)ethanone is a pyridine derivative with an amino group and a methoxy group attached to the pyridine ring. It has a molecular formula of C8H12N2O2C_8H_{12}N_2O_2 and a molecular weight of 166.18 g/mol. This compound is of interest in medicinal chemistry because of its potential biological activity and synthetic utility.

Potential Applications

This compound has potential applications in medicinal chemistry as an intermediate in the synthesis of biologically active molecules. Its structural features may allow it to serve as a lead compound in drug development for various diseases, including infections and possibly cancer.

Antimicrobial Properties
this compound may exhibit antimicrobial properties, potentially acting against bacterial strains such as Escherichia coli and Bacillus mycoides. The amino and methoxy groups on the pyridine ring are believed to facilitate interactions with biological macromolecules, influencing enzyme activity and receptor modulation.

Enzyme Inhibition and Receptor Modulation
Interaction studies suggest that this compound can form hydrogen bonds and other interactions with biological targets. These interactions are crucial for its potential role as an enzyme inhibitor or receptor modulator, affecting several biochemical pathways.

Aβ42 Production Inhibition
The insertion of a methoxypyridine motif within a tetracyclic scaffold can provide compounds with improved activity for arresting Aβ42 production .

Chemical Transformations

This compound can undergo various chemical transformations:

  • Amination
  • Acylation
  • Diazotization
  • Condensation Reactions
  • Reductive amination

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
1-(3-Amino-5-methylpyridin-2-YL)ethanoneContains a methyl group instead of a methoxy groupMay exhibit different solubility and reactivity profiles
1-(3-Amino-5-chloropyridin-2-YL)ethanoneContains a chlorine atom instead of a methoxy groupChlorine substitution may alter biological activity
1-(3-Hydroxypyridin-2-YL)ethanoneHydroxyl group replaces the methoxy groupDifferent hydrogen bonding capabilities compared to methoxy

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carbonyl group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in various biochemical pathways .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • 1-(3-Methoxypyridin-2-yl)ethanone (CID 21946056): Structure: Lacks the amino group at position 3 but retains the methoxy group at position 3. Molecular Formula: C₈H₉NO₂ (vs. C₈H₁₀N₂O₂ for the target compound). This may lower bioavailability compared to the target compound .
  • 1-(2-Amino-4-Methoxyphenyl)ethanone Hydrochloride: Structure: A phenyl analog with amino and methoxy groups at positions 2 and 4, respectively. Molecular Weight: 201.65 g/mol (as hydrochloride salt). Key Difference: The phenyl ring (vs. pyridine) alters electronic distribution.

Structural Analogues with Heterocyclic Variations

  • 1-(2-Aminopyrimidin-4-yl)ethanone: Structure: Features a pyrimidine ring instead of pyridine.
  • 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone: Structure: Includes a methylsulfonyl (-SO₂CH₃) group, a strong electron-withdrawing substituent.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Highlight Reference
1-(3-Amino-4-methoxypyridin-2-yl)ethanone C₈H₁₀N₂O₂ 166.18 3-NH₂, 4-OCH₃, pyridine ring Inferred: Moderate antioxidant -
1-(3-Methoxypyridin-2-yl)ethanone C₈H₉NO₂ 151.16 4-OCH₃, pyridine ring Not reported
1-(2-Amino-4-Methoxyphenyl)ethanone HCl C₉H₁₂ClNO₂ 201.65 2-NH₂, 4-OCH₃, phenyl ring Not reported
4-(4-Bromophenyl)-pyridin-2-one derivative C₁₈H₁₄BrN₂O₂ 377.22 4-Br, pyridin-2-one ring Antioxidant (79.05%)

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Observed Effect Reference
Electron-donating (-NH₂) This compound Enhanced solubility, hydrogen bonding capacity
Electron-withdrawing (-Br) 4-(4-Bromophenyl) derivative Increased antioxidant activity
Mixed (-OCH₃, -NH₂) Target compound Balanced lipophilicity and reactivity -

Biological Activity

1-(3-Amino-4-methoxypyridin-2-YL)ethanone is a pyridine derivative with notable potential in medicinal chemistry. This compound features an amino group and a methoxy group on the pyridine ring, contributing to its biological activity. Its molecular formula is C9H10N2OC_9H_{10}N_2O with a molecular weight of 166.18 g/mol. The following sections explore its biological activities, including antimicrobial properties, enzyme interactions, and potential applications in drug development.

The structure of this compound allows it to engage in various chemical interactions, particularly hydrogen bonding. This capability is crucial for its potential roles as an enzyme inhibitor or receptor modulator, affecting multiple biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains, including:

  • Escherichia coli
  • Bacillus mycoides

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Enzyme Inhibition and Receptor Modulation

The compound's structural features facilitate interactions with biological macromolecules, which can influence enzyme activity and receptor modulation. Interaction studies have shown that this compound can form significant interactions with various biological targets, indicating its potential as a lead compound in drug discovery aimed at treating infections and possibly cancer.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The table below summarizes key features of these compounds:

Compound NameStructural FeaturesPotential Biological Activity
1-(3-Amino-5-methylpyridin-2-YL)ethanoneContains a methyl group instead of methoxyDifferent solubility and reactivity profiles
1-(3-Amino-5-chloropyridin-2-YL)ethanoneChlorine atom replaces methoxyAltered biological activity
1-(3-Hydroxypyridin-2-YL)ethanoneHydroxyl group instead of methoxyDifferent hydrogen bonding capabilities

The presence of both amino and methoxy groups in this compound enhances its solubility and stability compared to these similar compounds, potentially leading to distinctive biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of pyridine derivatives, including this compound. For instance, a study demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. This suggests that further investigation into its inhibitory mechanisms could yield promising therapeutic applications .

In another research context, whole-cell bioconversion studies involving Burkholderia sp. MAK1 showed that related pyridine derivatives could be transformed into bioactive compounds, highlighting the potential for synthesizing derivatives with enhanced biological properties through microbial processes .

Q & A

Q. What are the key synthetic routes for 1-(3-Amino-4-methoxypyridin-2-YL)ethanone, and how are reaction conditions optimized?

  • Methodology :
    • Step 1 : Start with a pyridine precursor (e.g., 4-methoxypyridin-2-yl derivatives). Introduce the amino group via nucleophilic substitution or catalytic amination under inert conditions (argon/nitrogen atmosphere) to avoid oxidation .
    • Step 2 : Acetylate the pyridine ring using acetyl chloride or anhydride in a polar aprotic solvent (e.g., DMF or DCM) at 60–80°C. Monitor progress via TLC or HPLC .
    • Optimization : Adjust temperature, solvent polarity, and stoichiometry to maximize yield (typically 60–80%). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How is the compound characterized spectroscopically, and what key data validate its structure?

  • Analytical Workflow :
    • NMR :
  • ¹H NMR : Peaks at δ 2.5–2.7 ppm (acetyl CH3), δ 3.8–4.0 ppm (methoxy OCH3), and δ 6.5–7.5 ppm (pyridine protons). Amino protons (NH2) may appear as broad signals at δ 5.0–5.5 ppm .
  • ¹³C NMR : Carbonyl (C=O) at ~200 ppm, pyridine carbons at 120–160 ppm .
    • Mass Spectrometry : ESI-MS molecular ion [M+H]⁺ at m/z 195.1 (calculated for C8H10N2O2). Confirm purity via HRMS .
    • IR : Stretching bands at 1650–1700 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (NH2) .

Q. What are the compound’s solubility and stability profiles under laboratory conditions?

  • Solubility :
    • Polar solvents : Soluble in DMSO, DMF, and methanol (10–20 mg/mL).
    • Aqueous buffers : Limited solubility (<1 mg/mL at pH 7.4). Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability :
    • Store at –20°C under nitrogen to prevent oxidation of the amino group. Degradation observed at >40°C or in acidic/basic conditions (pH <4 or >10) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Case Study :
    • Issue : Discrepancy between solution-phase NMR (rotameric forms) and solid-state X-ray data.
    • Resolution :
  • Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • Use X-ray crystallography (SHELXL refinement ) to confirm solid-state conformation. Compare with DFT-optimized structures (B3LYP/6-31G*) .
    • Example : A 2024 study resolved ambiguous NH2 proton signals by deuterium exchange experiments .

Q. What strategies are effective for studying its enzyme inhibition kinetics?

  • Experimental Design :
    • Assay : Use fluorescence-based or SPR (surface plasmon resonance) assays to measure binding affinity (KD) to target enzymes (e.g., kinases or oxidoreductases) .
    • Data Analysis : Fit dose-response curves to the Hill equation. Address non-linear kinetics (e.g., allosteric effects) with modified Michaelis-Menten models .
    • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate via IC50/EC50 dose titrations .

Q. How can computational modeling predict its interactions with biological targets?

  • Workflow :
    • Docking : Use AutoDock Vina or Schrödinger Suite to model binding to protein active sites (PDB IDs: e.g., 3QKK for kinase targets).
    • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze hydrogen bonds and hydrophobic contacts .
    • ADMET Prediction : Apply SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystallization Issues :
    • Low Melting Point : Use slow evaporation (ether/pentane mixtures) at 4°C.
    • Polymorphism : Screen solvents (e.g., methanol/water vs. acetonitrile) to isolate stable polymorphs .
    • Data Collection : Resolve weak diffraction (common with flexible substituents) using synchrotron radiation (λ = 0.9 Å) .

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